Cas no 878727-13-0 (8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-Dimethyl-phenyl)-2,7-dimethyl-1H,7H-1,3a,5,7,8-pentaaza-cyclopenta[a]indene-4,6-dione
- 8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
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- Inchi: 1S/C17H17N5O2/c1-9-5-6-12(10(2)7-9)22-11(3)8-21-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
- InChI Key: WKZUBBAGVJZMFZ-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=C(C)C=C3C)C1=NC1=C2C(=O)NC(=O)N1C
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3124-0054-50mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-4mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-15mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-5μmol |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-2mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-10mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-100mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-75mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-20mg |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3124-0054-10μmol |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878727-13-0 | 90%+ | 10μl |
$69.0 | 2023-07-05 |
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to 8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 878727-13-0)
8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, identified by its CAS number 878727-13-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the imidazopurine class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of multiple aromatic rings and methyl substituents in its structure contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration in drug discovery.
The chemical structure of 8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione features a fused imidazo[1,2-g]purine core adorned with two methyl groups at the 1-position and 7-position respectively. Additionally, the 2-position and 4-position of the purine ring are substituted with a 2,4-dimethylphenyl group. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its interaction with biological targets. The dimethylphenyl moiety enhances hydrophobicity and may contribute to binding affinity in protein-ligand interactions.
In recent years, there has been a surge in interest regarding imidazopurine derivatives due to their demonstrated efficacy in various pharmacological contexts. The imidazo[1,2-g]purine scaffold is particularly relevant in the development of compounds targeting inflammatory pathways and cancer-related signaling cascades. Studies have highlighted the potential of this class of molecules as kinase inhibitors and modulators of transcriptional activity. The specific substitution pattern in 8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione makes it an intriguing subject for investigating its pharmacological profile.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, related imidazopurines have been investigated for their ability to inhibit Janus kinases (JAKs), which play a crucial role in immune responses and hematopoiesis. The methyl groups at the 1 and 7 positions are strategically placed to optimize interactions with the ATP-binding pockets of JAK enzymes. Furthermore, the dimethylphenyl substituent at the 2 and 4 positions may enhance binding stability by forming π-stacking interactions with aromatic residues in target proteins.
Recent computational studies have shed light on the binding mode of 8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione to hypothetical biological targets. Molecular docking simulations suggest that this compound can effectively occupy binding pockets similar to those occupied by small-molecule inhibitors used in clinical trials for autoimmune diseases. The predicted binding affinities are competitive with existing drugs targeting inflammatory cytokines. These findings underscore the potential of this molecule as a lead compound for further optimization.
Experimental validation of these computational predictions has been conducted through biochemical assays and cell-based assays. Preliminary results indicate that derivatives of this scaffold exhibit inhibitory activity against specific kinases relevant to cancer progression. The dimethylphenyl group appears to be critical for achieving high potency by modulating electronic distribution across the molecule. Additionally,the presence of multiple hydrogen bond donors and acceptors within the structure suggests that this compound may engage in multiple non-covalent interactions with biological targets.
The synthesis of 8-(2,4-dimethylphenyl)-1,7-dimethyl-1 H, 2 H,3 H,4 H,8 H -imidazo [1,2 - g ] - purine -2,4 - dione presents an interesting challenge due to its complex fused ring system. Multi-step synthetic routes have been developed that involve cyclization reactions followed by functional group modifications at select positions. Advances in transition-metal catalysis have enabled more efficient pathways for constructing the imidazopurine core while introducing substituents with high regioselectivity。 These synthetic strategies are crucial for producing sufficient quantities of material needed for biological testing。
The pharmacokinetic properties of this compound are under active investigation as part of its overall drug development profile。 Initial studies suggest that it exhibits reasonable solubility in both aqueous buffers and organic solvents , which is favorable for formulation development。 Additionally , preliminary metabolism studies indicate that it undergoes biotransformation through multiple pathways , including oxidative metabolism by cytochrome P450 enzymes 。 Understanding these metabolic routes is essential for predicting drug-drug interactions and optimizing dosing regimens。
The therapeutic potential of 8-(2,4 - dimethylphenyl ) -1,7 - dimethyl -1 H ,2 H ,3 H ,4 H ,8 H -imidazo [1,2 - g ] - purine -2,4 - dione extends beyond oncology 。 Emerging evidence suggests that it may also modulate inflammatory pathways by inhibiting phosphodiesterases (PDEs) or other enzymes involved in cytokine signaling 。 Such dual activity could make it particularly valuable in treating chronic inflammatory diseases where dysregulation of both pro-inflammatory and anti-inflammatory pathways occurs 。 Further exploration into these mechanisms will be critical as development progresses。
As research into this compound continues , collaborations between academic laboratories and pharmaceutical companies are becoming increasingly common 。 These partnerships facilitate rapid translation from basic discovery towards clinical candidates 。 The unique structural features of 8-(2,4 - dimethylphenyl ) -1,7 - dimethy l -1 H ,2 H ,3 H ,4 H ,8 H -imidazo [1,2 - g ] - purine -2,4 - dione position it as an attractive starting point for structure-based drug design efforts . By leveraging both computational methods and experimental validation , researchers aim to identify optimized derivatives with improved efficacy , selectivity , and pharmacokinetic profiles .
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